molecular formula C7H4N2O3 B3361624 Furo[3,2-b]pyridine, 2-nitro- CAS No. 92404-78-9

Furo[3,2-b]pyridine, 2-nitro-

Cat. No.: B3361624
CAS No.: 92404-78-9
M. Wt: 164.12 g/mol
InChI Key: STKFOJXRZLBWKH-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine, 2-nitro-: is a heterocyclic compound that features a fused furan and pyridine ring system with a nitro group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridine, 2-nitro- typically involves multi-step processes that include cyclization and nitration reactions. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, followed by nitration using nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of Furo[3,2-b]pyridine, 2-nitro- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridine, 2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Amino-furo[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Furo[3,2-b]pyridine, 2-nitro- has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, kinase inhibitors, and other therapeutic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound’s derivatives are explored for their potential use in materials science and as precursors for agrochemicals.

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridine, 2-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby disrupting key cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Furo[2,3-b]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.

    Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a furan ring.

    Indole derivatives: Compounds with a fused benzene and pyrrole ring system.

Uniqueness: Furo[3,2-b]pyridine, 2-nitro- is unique due to its specific ring fusion and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-nitrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)7-4-5-6(12-7)2-1-3-8-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFOJXRZLBWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348906
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-78-9
Record name furo[3,2-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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